molecular formula C8H4Cl2O4 B3050395 3,5-Dichlorophthalic acid CAS No. 25641-98-9

3,5-Dichlorophthalic acid

Cat. No.: B3050395
CAS No.: 25641-98-9
M. Wt: 235.02 g/mol
InChI Key: WBICPKUOCCNWQP-UHFFFAOYSA-N
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Description

3,5-Dichlorophthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorophthalic acid can be synthesized through the chlorination of phthalic anhydride. The process involves the direct chlorination of phthalic anhydride to produce a mixture of chlorinated phthalic anhydrides. The desired 3,5-dichlorophthalic anhydride is then separated and hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by treating N-substituted tetrachlorophthalimides and trichlorophthalimides with zinc and a base in an aqueous solution. This reaction removes chlorine atoms in a specific order, ultimately yielding this compound after acidification .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorophthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The anhydride form can be hydrolyzed to produce the acid.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Zinc and Sodium Hydroxide: Used in the preparation of this compound from tetrachlorophthalimides.

    Hydrochloric Acid: Used for acidification in the final step of synthesis.

Major Products:

    3,5-Dichlorophthalic Anhydride: An intermediate in the synthesis of this compound.

    Substituted Derivatives: Various derivatives can be formed through substitution reactions.

Scientific Research Applications

3,5-Dichlorophthalic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

    Biological Research: It serves as a precursor in the synthesis of compounds with potential biological activity.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichlorophthalic acid involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways depend on the specific reactions and applications. For instance, in organic synthesis, it acts as a precursor, while in industrial applications, it may participate in polymerization or other chemical processes.

Comparison with Similar Compounds

    4,5-Dichlorophthalic Acid: Another chlorinated derivative of phthalic acid with chlorine atoms at the 4th and 5th positions.

    2,3-Dichlorophthalic Acid: Chlorine atoms are substituted at the 2nd and 3rd positions.

Comparison: 3,5-Dichlorophthalic acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and applications. Compared to 4,5-dichlorophthalic acid, it has different chemical properties and reactivity patterns, making it suitable for distinct applications in organic synthesis and industrial chemistry .

Properties

IUPAC Name

3,5-dichlorophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBICPKUOCCNWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560048
Record name 3,5-Dichlorobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25641-98-9
Record name 3,5-Dichlorobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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